molecular formula C18H11Cl2F3N4O B2637946 N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide CAS No. 321534-56-9

N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide

Cat. No. B2637946
CAS RN: 321534-56-9
M. Wt: 427.21
InChI Key: WZTQOADWNBOYJA-AATRIKPKSA-N
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Description

N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C18H11Cl2F3N4O and its molecular weight is 427.21. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activities

The compound has been explored for its synthesis methodologies and antitumor activities. For example, a study focused on the design and synthesis of related compounds, demonstrating significant antitumor activities, indicating the potential of this compound and its derivatives in cancer research and treatment (Z. Xin, 2012).

Glycine Transporter 1 Inhibitor

Another study identified a compound structurally related to N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing the compound's relevance in central nervous system research and its potential in developing treatments for disorders related to neurotransmitter regulation (Shuji Yamamoto et al., 2016).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives, including the compound , have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds showed higher anticancer activity than doxorubicin, a reference drug, highlighting their significant potential as therapeutic agents (H. Hafez et al., 2016).

Synthesis Techniques

Research on synthesis techniques, such as using ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates for producing condensed pyrazoles through Pd-catalysed cross-coupling reactions, provides insights into the chemical manipulation and potential applications of the compound in creating various derivatives with possible pharmaceutical uses (Eglė Arbačiauskienė et al., 2011).

Cannabinoid-1 Receptor Inverse Agonist

The compound has also been investigated for its role as a cannabinoid-1 receptor (CB1R) inverse agonist, offering a novel approach to treating obesity. This research provides a foundation for further exploration of the compound's pharmacological properties and its potential applications in metabolic disorders (Lin Yan et al., 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O/c19-12-1-3-13(4-2-12)25-17(28)27-8-7-14(26-27)5-6-16-15(20)9-11(10-24-16)18(21,22)23/h1-10H,(H,25,28)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQOADWNBOYJA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N2C=CC(=N2)C=CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)N2C=CC(=N2)/C=C/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide

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